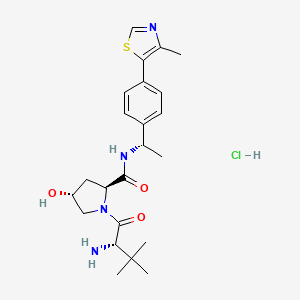

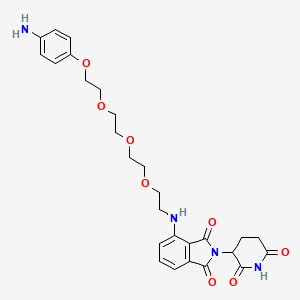

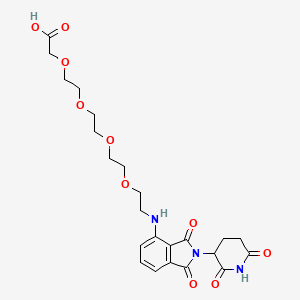

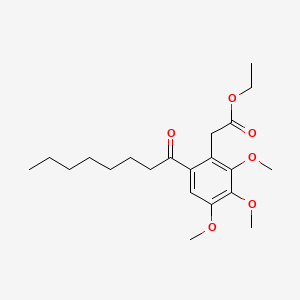

Hsp70-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HSP70-IN-1 ist ein niedermolekularer Inhibitor, der speziell auf das Hitzeschockprotein 70 (HSP70) abzielt. Hitzeschockproteine sind eine Familie von hochkonservierten Proteinen, die eine entscheidende Rolle bei der Proteinfaltung, -reparatur und -degradation spielen. HSP70 insbesondere ist am Schutz von Zellen vor Stress beteiligt und ist an verschiedenen Krankheiten beteiligt, darunter Krebs und neurodegenerative Erkrankungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die Bildung eines Kern-Gerüsts, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte inhibitorische Aktivität zu erreichen. Übliche Reaktionsbedingungen beinhalten die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfordert die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung einer konsistenten Qualitätskontrolle. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HSP70-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HSP70-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. So kann die Oxidation beispielsweise zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole erzeugt. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, abhängig von dem verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

HSP70-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Proteinfaltung und -stabilität eingesetzt.

Biologie: Hilft beim Verständnis zellulärer Stressreaktionen und der Proteinhomöostase.

Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei Krebs, neurodegenerativen Erkrankungen und anderen Zuständen, bei denen HSP70 eine Rolle spielt.

Industrie: Wird bei der Entwicklung von diagnostischen Assays und therapeutischen Wirkstoffen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die ATPase-Domäne von HSP70 bindet und so seine Chaperonaktivität hemmt. Dies führt zu einer Anhäufung fehlgefalteter Proteine, was zelluläre Stressreaktionen auslöst und möglicherweise Apoptose in Krebszellen induziert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die entfaltete Proteinantwort und verschiedene Signalwege im Zusammenhang mit Zellüberleben und Apoptose .

Wirkmechanismus

HSP70-IN-1 exerts its effects by binding to the ATPase domain of HSP70, inhibiting its chaperone activity. This leads to the accumulation of misfolded proteins, triggering cellular stress responses and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the unfolded protein response and various signaling pathways related to cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

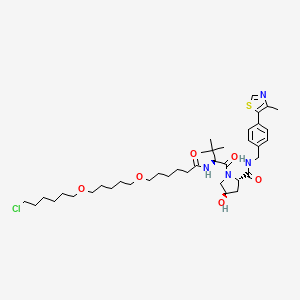

VER-155008: Ein weiterer HSP70-Inhibitor mit einem ähnlichen Wirkmechanismus.

MAL1-271: Ein HSP70-Aktivator, der in der Forschung zu neurodegenerativen Erkrankungen eingesetzt wird.

AEAC: Ein Derivat von Colchicin, das die HSP70-Chaperonaktivität hemmt .

Einzigartigkeit

HSP70-IN-1 ist einzigartig in seiner hohen Spezifität und Potenz als HSP70-Inhibitor. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt, insbesondere in der Krebsforschung, wo es die Apoptose in Krebszellen durch Störung der Proteinhomöostase effektiv induziert .

Eigenschaften

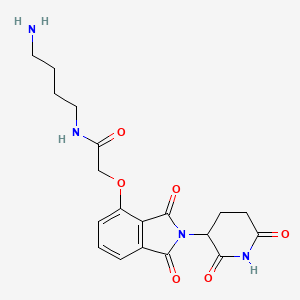

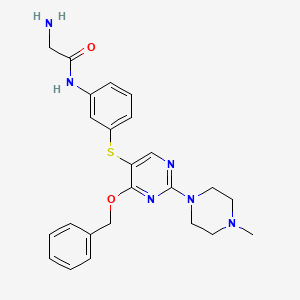

IUPAC Name |

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUDZMNPAWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

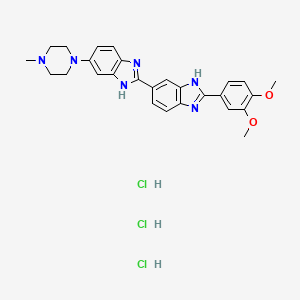

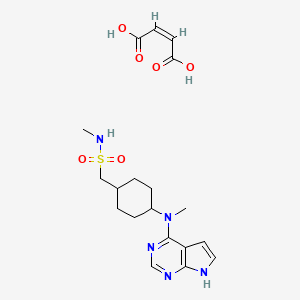

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)